![molecular formula C23H26N2O5 B2939497 5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 402947-41-5](/img/structure/B2939497.png)
5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as (3,4-Dimethoxyphenyl)acetonitrile have been used in the synthesis of various other compounds .Chemical Reactions Analysis
Pyrazoline derivatives have been studied for their various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Scientific Research Applications
Tautomerism and Crystal Structure
Tautomerism and Structural Analysis : The study of NH-pyrazoles, including compounds with similar structural features to the requested molecule, reveals insights into tautomerism in solution and the solid state, determined by X-ray crystallography and NMR spectroscopy. This research has implications for understanding the chemical behavior and stabilization mechanisms of similar compounds (Cornago et al., 2009).
Synthesis and Molecular Interaction
Regiospecific Synthesis : The synthesis of closely related compounds demonstrates regiospecific outcomes and highlights the importance of structural determination methods, such as X-ray analysis, in confirming molecular configurations. This underscores the relevance of precise synthetic routes and structural verification in the research and development of similar chemical entities (Kumarasinghe et al., 2009).
Photophysical Properties : Investigation into the photophysical properties of pyrazoline derivatives with structural similarities to the queried compound reveals the impact of solvent structure and polarity on photophysical behaviors. Such studies are crucial for the development of materials with specific optical properties, potentially guiding the application of similar compounds in photophysical contexts (Şenol et al., 2020).
Antitumor Activity
Chemotherapeutic Applications : Novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, similar in structural complexity to the compound of interest, show significant in vitro antitumor activity. This highlights the potential of such compounds in chemotherapeutic applications, especially against aggressive and resistant cancer cell lines (Pellei et al., 2023).
Antimicrobial and Antioxidant Activity
Antimicrobial and Antioxidant Evaluation : Tetra-substituted pyrazolines, structurally analogous to the requested compound, have been evaluated for antimicrobial and antioxidant activities, emphasizing the structure-activity relationships. Such studies are foundational for the development of new pharmaceutical agents with improved efficacy and specificity (Govindaraju et al., 2012).
Mechanism of Action
Target of Action
Pyrazoline derivatives often target enzymes like acetylcholinesterase (AChE), which plays a crucial role in nerve impulse transmission .
Mode of Action
While the exact interaction is unknown for this compound, pyrazoline derivatives often inhibit the activity of their target enzymes, leading to changes in cellular function .
Biochemical Pathways
The inhibition of enzymes like AChE can affect various biochemical pathways, particularly those involved in nerve impulse transmission .
Result of Action
The inhibition of target enzymes can lead to changes in cellular function and potentially have therapeutic effects. For example, AChE inhibitors are used in the treatment of diseases like Alzheimer’s .
properties
IUPAC Name |
5-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)19-14-18(17-11-12-20(29-2)21(13-17)30-3)24-25(19)22(26)5-4-6-23(27)28/h7-13,19H,4-6,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWYPNDYDZZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

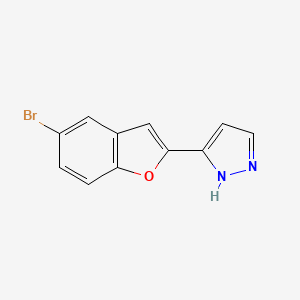
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2939415.png)
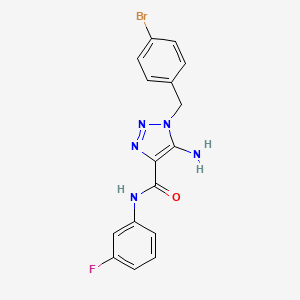
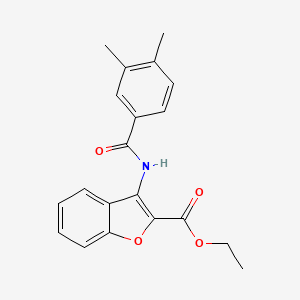
![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)
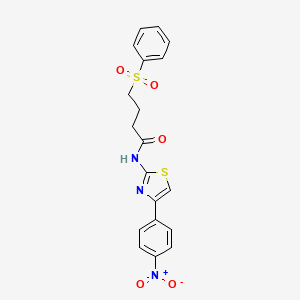
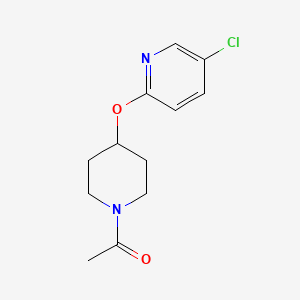
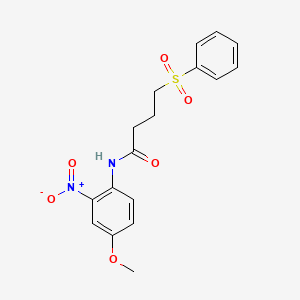
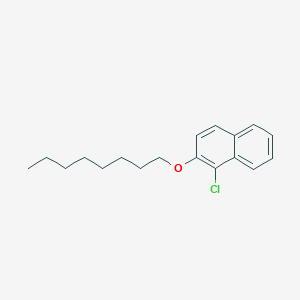
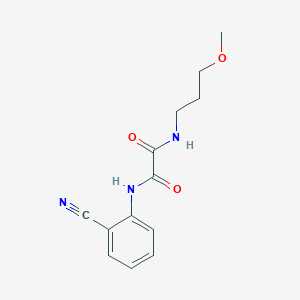
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)
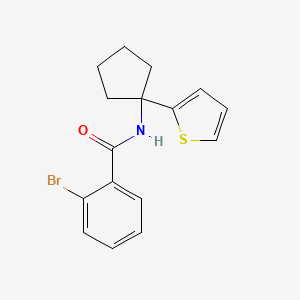
![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)
